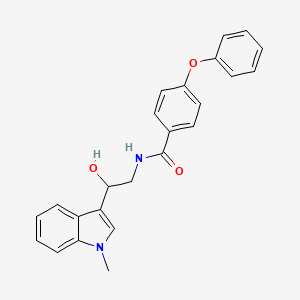
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide is a complex organic compound featuring an indole moiety, a benzamide group, and a phenoxy group. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and acetophenone.
Benzamide Formation: The benzamide group can be introduced via the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Phenoxy Group Introduction: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production typically involves optimizing these reactions for scale-up, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the indole nitrogen or the benzamide group.
Reduction: Reduction reactions can target the hydroxyl group or the benzamide nitrogen.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as phenols or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Indole-3-ethanol derivatives.
Substitution Products: Various substituted phenoxybenzamides.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It has shown potential as a bioactive compound in biological studies, particularly in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, including potential anticancer and anti-inflammatory properties. Industry: It may be used in the development of new materials or as an intermediate in chemical synthesis.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate a biological pathway.
Comparación Con Compuestos Similares
Indole-3-carboxamide: Similar structure but lacks the phenoxy group.
Phenoxybenzamide derivatives: Similar to the target compound but without the indole moiety.
N-(2-hydroxyethyl)-4-phenoxybenzamide: Similar but lacks the methyl group on the indole.
Uniqueness: The presence of both the indole and phenoxy groups in the same molecule makes this compound unique, potentially leading to distinct biological activities compared to similar compounds.
This compound represents a fascinating area of study with promising applications across various fields. Further research is essential to fully understand its potential and develop practical applications.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-26-16-21(20-9-5-6-10-22(20)26)23(27)15-25-24(28)17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-14,16,23,27H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXWGRHCIXKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













